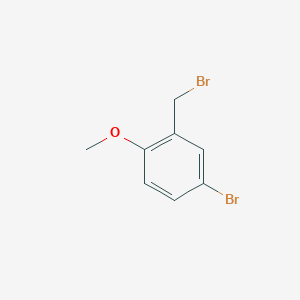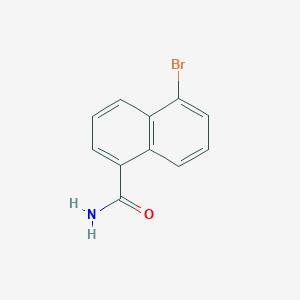![molecular formula C15H10ClNO4S B065708 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid CAS No. 175278-52-1](/img/structure/B65708.png)
3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid
Übersicht
Beschreibung
3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid is an organic compound with the molecular formula C15H10ClNO4S It is characterized by the presence of a chlorophenylthio group and a nitrophenyl group attached to an acrylic acid backbone
Vorbereitungsmethoden
The synthesis of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of 4-chlorothiophenol: This can be achieved through the reaction of 4-chloronitrobenzene with thiourea, followed by hydrolysis.
Nitration: The 4-chlorothiophenol is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Aldol Condensation: The nitrated product undergoes aldol condensation with an appropriate aldehyde to form the acrylic acid derivative.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: The chlorophenylthio group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, various solvents, and specific catalysts to facilitate the desired transformations.
Wissenschaftliche Forschungsanwendungen
3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid and its derivatives involves interactions with specific molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenylthio group can also participate in binding interactions with proteins or enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid include:
4-Chlorothiophenol: A precursor in the synthesis of the target compound, known for its use in various organic reactions.
3-Nitrophenylacrylic acid: Lacks the chlorophenylthio group but shares the nitrophenyl and acrylic acid moieties.
4-Chlorophenylacrylic acid: Contains the chlorophenyl group but lacks the nitrophenylthio moiety.
The uniqueness of this compound lies in the combination of these functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO4S/c16-11-3-5-12(6-4-11)22-14-7-1-10(2-8-15(18)19)9-13(14)17(20)21/h1-9H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDXKQQBZBHRFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384295 | |
| Record name | 3-[4-[(4-chlorophenyl)thio]-3-nitrophenyl]acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-52-1 | |
| Record name | 3-[4-[(4-chlorophenyl)thio]-3-nitrophenyl]acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of cPLA2α inhibition, and how does 3-{4-[(4-chlorophenyl)thio]-3-nitrophenyl}acrylic acid contribute to this area of research?
A: cPLA2α plays a crucial role in the arachidonic acid cascade, ultimately leading to the production of inflammatory mediators like prostaglandins and leukotrienes. Inhibiting cPLA2α is a promising strategy for treating inflammatory diseases. []
Q2: How did researchers use the information gleaned from studying this compound to develop more potent cPLA2α inhibitors?
A: Researchers systematically modified the structure of this compound and evaluated the impact of these modifications on cPLA2α inhibitory activity. [] This structure-activity relationship (SAR) study revealed that incorporating a 1-(p-substituted)phenyl, a 3-phenylethyl, and a 5-propanoic acid group on the indole core significantly enhanced inhibitory potency. [] This systematic approach, guided by the initial activity of this compound, enabled the development of ASB14780, a significantly more potent cPLA2α inhibitor with promising in vitro and in vivo activity. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester](/img/structure/B65628.png)
![4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid;(1R)-1-phenylethanamine](/img/structure/B65637.png)

![(2R)-N-[(2R,3S)-4-[tert-butylcarbamoyl(3-methylbutyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide](/img/structure/B65642.png)





![2-[(4-Methylphenyl)thio]nicotinamide](/img/structure/B65663.png)



